molecular formula C16H14Cl2N2O B2535799 1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1375247-65-6

1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2535799
CAS No.: 1375247-65-6
M. Wt: 321.2
InChI Key: AOEQBQLYKUBAFP-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of a dichloropyridine moiety and a tetrahydroquinoline structure

Chemical Reactions Analysis

1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridine-3-carbonyl)-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dichloropyridine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-10-8-9-20(13-5-3-2-4-11(10)13)16(21)12-6-7-14(17)19-15(12)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEQBQLYKUBAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C12)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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